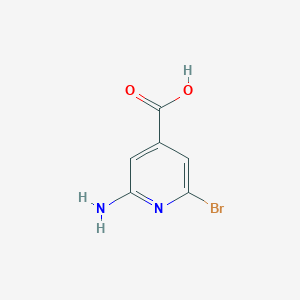

2-Amino-6-bromo-4-pyridinecarboxylic acid

Description

Properties

IUPAC Name |

2-amino-6-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYIMZWPSQTZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273033 | |

| Record name | 2-Amino-6-bromo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-29-1 | |

| Record name | 2-Amino-6-bromo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-bromo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ammonification Method

- Principle: Amination of brominated pyridine derivatives by reaction with ammonia.

- Example: Breit B. et al. reported synthesis of 2-amino-6-bromopyridine by reacting 2,6-dibromopyridine with ammonia at 190°C.

- Limitations: Harsh reaction conditions and difficulty in obtaining raw materials make this method unsuitable for industrial scale production.

- Reference: Breit B, Seiche W. Angewandte Chemie International Edition, 2005, 44(11): 1640-1643.

Sodium Hypobromite Oxidative Degradation of 6-Bromo-2-pyridinecarboxamide

- Principle: Oxidative degradation of 6-bromo-2-pyridinecarboxamide using sodium hypobromite prepared in situ.

- Procedure Highlights:

- Sodium hydroxide and water mixed, cooled to -5 to 0°C.

- Liquid bromine added dropwise to form sodium hypobromite.

- 6-bromo-2-pyridinecarboxamide added and reacted at 60-70°C for 0.5-1 hour.

- Product isolated by filtration and recrystallization.

- Yields & Purity:

- Yield: ~53-54%

- Melting point: 88-89°C

- Purity: 99.0% by HPLC

- Advantages: Moderate conditions, relatively straightforward procedure.

- Reference: Patent CN101704781A, Example 1 & 2.

Detailed Experimental Data from Sodium Hypobromite Method

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Sodium hydroxide | 24 g (0.6 mol) | 20 g (0.5 mol) |

| Water | 180 g (10 mol) | 216 g (12 mol) |

| Liquid bromine | 17.6 g (0.11 mol) | 19.2 g (0.12 mol) |

| 6-Bromo-2-pyridinecarboxamide | 20.1 g (0.1 mol) | 20.1 g (0.1 mol) |

| Reaction temperature | 70°C | 60°C |

| Reaction time | 0.5 h | 1.0 h |

| Product yield | 9.2 g (53.2%) | 9.4 g (54.3%) |

| Melting point (°C) | 88-89 | 88-89 |

| Purity (HPLC) | 99.0% | Not specified |

Comparative Analysis of Preparation Methods

| Method | Raw Material Accessibility | Reaction Conditions | Yield (%) | Industrial Feasibility | Notes |

|---|---|---|---|---|---|

| Ammonification (Breit et al.) | Difficult | High temperature (190°C) | Not specified | Low | Harsh conditions, not industrial |

| Hydrolysis (Deady et al.) | Difficult | Use of hydrobromic acid | Not specified | Low | Expensive raw materials |

| Sodium Hypobromite Oxidation | Moderate | Mild (60-70°C), aqueous | ~53-54 | Moderate | Moderate yield, scalable |

| Acetyl Protection + Bromination | Moderate | Multi-step, requires protection | Not specified | Moderate | Complex, for related derivatives |

Summary and Recommendations

- The sodium hypobromite oxidative degradation of 6-bromo-2-pyridinecarboxamide currently stands out as the most practical and documented method for preparing 2-amino-6-bromo-4-pyridinecarboxylic acid, balancing yield, purity, and reaction conditions.

- The ammonification method and hydrolysis method are less favorable due to harsh conditions and raw material availability.

- Alternative synthetic strategies involving protection and bromination steps are useful for related compounds but add complexity.

- For industrial application, optimizing the sodium hypobromite method by improving raw material supply and reaction parameters could enhance yield and cost-efficiency.

This detailed review consolidates diverse data from patents and research literature, providing a comprehensive understanding of the preparation methods for this compound. The sodium hypobromite method is currently the most viable approach for practical synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-4-pyridinecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine derivative.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products:

- Substituted pyridine derivatives

- Nitro-pyridine derivatives

- Biaryl compounds

Scientific Research Applications

Pharmaceutical Intermediates

2-A-6-BCPA is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can modify biological activity, making it a valuable building block in drug development.

Case Study : Research has shown that derivatives of 2-A-6-BCPA exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of chiral compounds. It is utilized in reactions that require specific stereochemistry.

Synthesis Methods :

- Chiral Dipyridylamines : 2-A-6-BCPA is involved in synthesizing chiral 2,2'-dipyridylamines, which are important in asymmetric catalysis.

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with various nucleophiles to form derivatives | Diverse functionalized products |

| Coupling Reactions | Forms C-C bonds with other aromatic compounds | Expanded library of compounds |

Studies indicate that 2-A-6-BCPA interacts with biological targets such as enzymes and receptors, influencing metabolic pathways. This interaction is crucial for its potential therapeutic applications.

Biological Studies :

- Antimicrobial Activity : Exhibits significant activity against various pathogens.

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation markers in vitro.

Synthesis Techniques

Several methods exist for synthesizing 2-Amino-6-bromo-4-pyridinecarboxylic acid:

-

Esterification Reaction

- Starting Material: 4-Bromopyridine hydrochloride

- Product: 4-Bromopyridine-2-ethyl formate

- Yield: High with simple operational steps.

-

Ammoniation Reaction

- Converts the ester into amide derivatives, enhancing reactivity for further transformations.

- Hofmann Degradation

Mechanism of Action

The mechanism of action of 2-amino-6-bromo-4-pyridinecarboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The bromine and amino groups play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below highlights key structural and functional differences between 2-amino-6-bromo-4-pyridinecarboxylic acid and related pyridinecarboxylic acid derivatives:

Key Observations:

Substituent Position and Reactivity: The 6-bromo substituent in the target compound enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to 2-bromo or 5-bromo isomers, where steric hindrance or electronic effects reduce accessibility . The 2-amino group acts as a strong ortho/para-directing group, facilitating electrophilic substitution at position 5. This contrasts with 4-bromo-6-methyl-3-pyridinecarboxylic acid, where the methyl group introduces steric bulk, limiting reactivity .

Functional Group Synergy: The combination of -NH₂ and -COOH groups in the target compound improves solubility in polar solvents, a critical factor in medicinal chemistry. In contrast, 2-bromo-4-pyridinecarboxylic acid lacks the amino group, reducing its utility in aqueous reaction systems .

Applications: Brominated pyridines (e.g., 4-bromo-6-methyl-3-pyridinecarboxylic acid) are widely used in nucleophilic substitutions for agrochemicals, whereas the target compound’s amino group expands its role in synthesizing amine-containing pharmaceuticals like kinase inhibitors . 2-Amino-4-pyridinecarboxylic acid (without bromine) is utilized in MOFs due to its chelating ability, highlighting how halogen absence shifts application focus .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight (248.02 g/mol) is higher than non-brominated analogs (e.g., 154.12 g/mol for 2-amino-4-pyridinecarboxylic acid), increasing its melting point and reducing volatility.

- Acidity: The carboxylic acid group (pKa ~2.5) and amino group (pKa ~4.5) create a zwitterionic structure at physiological pH, enhancing biocompatibility for drug design.

Biological Activity

2-Amino-6-bromo-4-pyridinecarboxylic acid (CAS No. 1060811-29-1) is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a bromine atom. This compound has garnered interest in the scientific community due to its diverse biological activities, including antimicrobial and potential anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 202.01 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.

- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Drug Development : Its derivatives are being explored for their roles in targeting specific biological pathways associated with diseases like cancer.

The biological activity of this compound is attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions can influence cellular processes crucial for drug design and therapeutic applications. Ongoing research aims to elucidate its binding affinities and mechanisms of action within biological systems.

Comparative Analysis of Similar Compounds

To better understand the positioning of this compound within its class, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 6-Bromo-5-methylpicolinic acid | 0.93 | Contains a methyl group; used in similar applications |

| 6-Bromo-3-methylpicolinic acid | 0.90 | Exhibits similar biological activities |

| Ethyl 6-bromopyridine-2-carboxylate | 0.88 | An ethyl ester derivative; used in organic synthesis |

| 6-Bromo-3-hydroxypicolinic acid | 0.86 | Hydroxyl substitution affects solubility and reactivity |

| 2-Amino-4-pyridinecarboxylic acid | 0.85 | Lacks bromine; focuses on different synthetic routes |

This table highlights the unique positioning of this compound, particularly due to its specific halogen substitution and amino functionality, which enhance its reactivity and potential biological activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research exploring the anti-inflammatory properties of similar compounds indicated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications .

- Drug Development Potential : The compound's structural features have led to interest in its derivatives for drug development targeting specific enzymes involved in cancer progression. Initial findings indicate promising results in inhibiting key metabolic pathways associated with tumor growth.

Q & A

Q. What are the recommended synthetic routes for 2-amino-6-bromo-4-pyridinecarboxylic acid, and how can regioselectivity be ensured during bromination?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized pyridine core. For example, starting from 4-pyridinecarboxylic acid derivatives, bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid at 60–80°C). Regioselectivity is influenced by directing groups: the carboxylic acid at position 4 and the amino group at position 2 act as meta-directors, favoring bromination at position 5. Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : -NMR will show aromatic protons (positions 3 and 5) as doublets due to coupling with adjacent protons. The amino group (position 2) may appear as a broad singlet (~5–6 ppm). The carboxylic acid proton is typically absent in DO-exchanged spectra.

- IR : Look for a strong C=O stretch (~1700 cm) and N-H stretches (~3300–3500 cm).

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z ≈ 231 (CHBrNO).

Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. How can researchers address solubility challenges during experimental workflows involving this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (due to the carboxylic acid group). For reactions requiring aqueous conditions, use pH-adjusted buffers (e.g., sodium bicarbonate) to deprotonate the carboxylic acid. Sonication or mild heating (40–50°C) can enhance dissolution .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., debromination or decarboxylation) during functionalization of this compound?

- Methodological Answer :

- Debromination : Avoid strong reducing agents (e.g., Zn/HCl). Use Pd-catalyzed cross-coupling reactions (Suzuki, Stille) under inert atmospheres to retain the bromo group.

- Decarboxylation : Perform reactions below 100°C in non-acidic media. Protect the carboxylic acid as an ester (e.g., methyl ester via SOCl/MeOH) if harsh conditions are unavoidable .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and differential scanning calorimetry (DSC) to confirm melting behavior. Cross-check with authoritative sources (e.g., CRC Handbook, PubChem) to identify outliers .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be minimized?

- Methodological Answer : The compound is sensitive to light (photodegradation) and moisture (hydrolysis of the bromo group). Store desiccated at –20°C in amber vials under nitrogen. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Q. How can computational chemistry (e.g., DFT calculations) aid in predicting reactivity or tautomeric equilibria of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model tautomeric forms (e.g., keto-enol tautomerism involving the carboxylic acid and amino groups). Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to predict dominant tautomers and reaction pathways. Validate with experimental -NMR chemical shifts .

Application-Oriented Questions

Q. What role does this compound play as a building block in medicinal chemistry, particularly in kinase inhibitor design?

- Methodological Answer : The bromo group enables cross-coupling reactions to introduce aryl/heteroaryl moieties, while the carboxylic acid allows conjugation to pharmacophores. For kinase inhibitors, it serves as a core scaffold for ATP-binding pocket targeting. Case studies include analogs in EGFR or BRAF inhibitor development .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining regiochemical fidelity?

- Methodological Answer : Scale-up requires optimizing reaction kinetics (e.g., controlled addition of brominating agents to avoid exothermic side reactions). Use flow chemistry for improved heat/mass transfer. Monitor regioselectivity via inline IR or PAT (Process Analytical Technology) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.